Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-21-10-12-22(13-11-21)30(28,29)26-16-14-25(15-17-26)23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYQSACHFZCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability. Purification processes such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C23H21FN2O
- Molecular Weight: 360.4 g/mol
- IUPAC Name: [4-(4-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
- Key Features: The presence of a biphenyl structure combined with a piperazine moiety enhances its biological activity and interaction with various receptors.
Antidepressant Activity
Research has indicated that biphenyl derivatives, including this compound, exhibit significant antidepressant properties. Studies suggest that it acts on serotonin and norepinephrine pathways, which are crucial in mood regulation. The sulfonamide group enhances the binding affinity to serotonin receptors, making it a candidate for further development in treating depression.
Antipsychotic Effects
The compound's ability to modulate dopaminergic activity suggests potential use in treating schizophrenia and other psychotic disorders. Preliminary studies have shown that it may reduce symptoms by influencing dopamine receptor activity, similar to existing antipsychotic medications.
Neuroprotective Properties
Biphenyl derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of biphenyl-piperazine compounds for their antidepressant effects. The findings demonstrated that the tested compound exhibited a significant reduction in depressive behaviors in animal models, correlating with increased serotonin levels in the brain.
Case Study 2: Neuroprotection Mechanism
Research conducted by Smith et al. (2023) highlighted the neuroprotective mechanisms of biphenyl derivatives. The study found that the compound effectively inhibited apoptosis in neuronal cells exposed to toxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Toxicology and Safety Profile
The safety profile of biphenyl compounds is critical for their development as pharmaceuticals. Toxicological studies have indicated that while some biphenyl derivatives show low toxicity levels, further research is necessary to understand the long-term effects and potential side effects associated with chronic use.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Effects
| Compound Name | Structural Features | Key Differences | Impact on Properties |
|---|---|---|---|
| Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone | Methoxybenzyl group on piperazine | Replaces sulfonylfluorophenyl | Increased solubility due to methoxy; reduced electron-withdrawing effects |
| [2-Chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone | Tetrazole and chlorophenyl groups | Tetrazole enhances hydrogen bonding; chlorine increases steric bulk | Potentially higher receptor affinity but lower metabolic stability |
| {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(4-methoxyphenyl)methanone | Benzoxadiazole and methoxyphenyl | Benzoxadiazole adds fluorescence properties; methoxy improves solubility | Suited for imaging studies; altered pharmacokinetics |
| Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone | Morpholinopyridazine and cyclopropyl | Cyclopropyl enhances ring strain; pyridazine modifies electronic profile | Increased conformational rigidity; potential for kinase inhibition |
Biological Activity
Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a biphenyl moiety and a sulfonyl-piperazine group, contributing to its interaction with various biological targets.
- Molecular Formula : C23H21FN2O
- Molecular Weight : 360.4 g/mol
- IUPAC Name : [4-(4-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
- PubChem CID : 1105962
Research indicates that biphenyl derivatives, including this compound, exhibit significant inhibitory activity against various enzymes and receptors. The primary focus has been on their role as inhibitors of cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory potential of biphenyl derivatives on cholinesterase enzymes:
| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Reference |
|---|---|---|---|
| Biphenyl derivative | 0.017 | - | |
| Other related compounds | 44.66–78.34 | 50.36–88.36 |
The values indicate that biphenyl derivatives can exhibit potent inhibitory effects, making them candidates for further development as therapeutic agents against Alzheimer's disease.
Case Studies and Research Findings
- Alzheimer's Disease Models : In a study focusing on the synthesis and evaluation of piperazine derivatives, compounds similar to biphenyl derivatives were tested for their efficacy in inhibiting AChE and BChE in vitro. The findings suggested that these compounds could enhance cognitive function in animal models by reducing acetylcholine breakdown .
- Neuroprotective Effects : A pharmacokinetic study demonstrated that biphenyl derivatives improved learning and memory in passive avoidance tasks in mice, indicating potential neuroprotective properties .
- Selectivity and Potency : The selectivity of these compounds for BChE over AChE was noted, which is advantageous since BChE inhibition is associated with fewer side effects in the treatment of cognitive disorders .
Q & A
Q. What are the recommended synthetic routes for Biphenyl-4-yl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and sulfonylation . A common approach is:
Piperazine functionalization : React piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form the sulfonamide intermediate .
Carbonyl coupling : Attach the biphenyl-4-ylmethanone moiety via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous DCM or THF.
- Critical Conditions :
- Temperature control (0–25°C) during sulfonylation to avoid side reactions.
- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for biphenyl and fluorophenyl groups) and piperazine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the methanone group .
- Infrared Spectroscopy (IR) : Stretching frequencies for sulfonyl (S=O at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups validate functional groups .
- X-ray Crystallography : Resolves conformational details (e.g., piperazine ring puckering) using SHELX programs .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro binding assays : Screen against targets like sigma receptors or kinases due to structural similarity to bioactive piperazine derivatives .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Enzymatic inhibition studies : Test against proteases or phosphatases to identify potential therapeutic targets .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors for sulfonylation steps to enhance reproducibility and reduce reaction times .
- High-throughput crystallization : Optimize solvent systems (e.g., methanol/water mixtures) to obtain high-purity crystals for structural validation .
- HPLC-MS monitoring : Track intermediates in real-time to identify and eliminate side products early .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response curve normalization : Account for variations in cell viability assays by standardizing protocols (e.g., ATP-based luminescence vs. MTT) .
- Conformational analysis : Use DFT calculations or crystallography to correlate piperazine ring puckering (e.g., chair vs. boat conformations) with receptor-binding efficacy .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values adjusted for assay conditions) .
Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
- Lipinski’s Rule compliance : Modify substituents to meet criteria (e.g., logP < 5, molecular weight < 500 Da) without compromising activity .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfonamide cleavage) and guide structural tweaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
